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Compound of Interest

Compound Name: Vistusertib

Cat. No.: B1684010

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vistusertib, also known as AZD2014, is a potent and selective second-generation inhibitor of
the mammalian target of rapamycin (mTOR). As a dual inhibitor of both mTORC1 and
MTORC2 complexes, it represents a significant advancement over earlier mTOR inhibitors,
such as rapamycin analogs, which primarily target mMTORC1. This technical guide provides a
comprehensive overview of the chemical properties, synthesis, mechanism of action, and key
experimental data related to Vistusertib, intended for professionals in the field of drug

discovery and development.

Chemical Structure and Properties

Vistusertib is a synthetic, orally bioavailable small molecule.[1] Its chemical identity is well-
defined, and its key properties are summarized in the table below.
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Identifier Value Source

3-[2,4-bis[(3S)-3-
methylmorpholin-4-

IUPAC Name i o PubChem[1]
yllpyrido[2,3-d]pyrimidin-7-yl]-

N-methylbenzamide

Chemical Formula C25H30N603 PubChem[1]
Molecular Weight 462.5 g/mol PubChem[1]
CAS Number 1009298-59-2 Selleck Chemicals[2]

C[C@H]1COCCN1C2=NC(=N
C3=C2C=CC(=N3)C4=CC(=C

Canonical SMILES PubChem[1]
C=C4)C(=O)NC)N5CCOC[C@
@H]5C
JUSFANSTBFGBAF-
InChl Key PubChem[1]
IRXDYDNUSA-N
Nature Synthetic Abcam[3]
Solubility Soluble in DMSO to 50 mM Abcam|[3]

Synthesis of Vistusertib

Detailed, step-by-step synthesis protocols for Vistusertib are proprietary and not extensively
published in peer-reviewed literature. However, based on patent literature and common organic
synthesis strategies for similar heterocyclic compounds, the synthesis likely involves a multi-
step process. A plausible synthetic route would center on the construction of the core
pyrido[2,3-d]pyrimidine ring system, followed by the attachment of the side chains.

Conceptual Synthetic Workflow:

The synthesis would likely begin with a substituted pyridine precursor, which is then used to
build the fused pyrimidine ring. The two (3S)-3-methylmorpholin-4-yl groups and the N-
methylbenzamide moiety would be introduced through sequential nucleophilic substitution and
amide coupling reactions. The stereochemistry of the methylmorpholinyl groups is a critical
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aspect of the synthesis, likely established using a chiral starting material or through asymmetric
synthesis methods.[4]

Conceptual Synthesis Workflow for Vistusertib
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Caption: A high-level conceptual workflow for the synthesis of Vistusertib.

Mechanism of Action: Dual mMTORC1/2 Inhibition
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Vistusertib functions as an ATP-competitive inhibitor of mTOR kinase, a critical node in the
PISK/AKT/mTOR signaling pathway.[5][6] This pathway is frequently dysregulated in various
cancers, leading to uncontrolled cell growth, proliferation, and survival.[6] Unlike first-
generation mTOR inhibitors (rapalogs) that allosterically inhibit mMTORCZ1, Vistusertib binds to
the kinase domain of mTOR, effectively blocking the activity of both mTORC1 and mTORC2
complexes.[5]

« Inhibition of MTORCL1: This leads to the dephosphorylation of its downstream effectors,
namely the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor
4E-binding protein 1 (4E-BP1). This action suppresses protein synthesis and cell growth.[2]

« Inhibition of MTORC2: This is a key advantage of Vistusertib. mMTORC?2 is responsible for
the phosphorylation and full activation of AKT at serine 473 (pAKT S473). By inhibiting
MTORC?2, Vistusertib blocks this crucial step, leading to a feedback inhibition of the PI3K
pathway and inducing apoptosis.[2]
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Vistusertib's Mechanism of Action in the PI3K/Akt/mTOR Pathway
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Caption: Vistusertib dually inhibits mMTORC1 and mTORC2 in the PI3K/Akt/mTOR pathway.
Quantitative Data

In Vitro Potency

Vistusertib has demonstrated high potency in both biochemical and cellular assays.
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Target Assay Type ICso0 Source
Cell-free enzymatic )
MmTOR 2.8 nM Selleck Chemicals[2]
assay
Cellular assay
p-AKT (S473) 78 nM MedChemExpress|[7]
(MDAMBA468 cells)
Cellular assay
pS6 (S235/236) 210 nM MedChemExpress|[7]
(MDAMBA468 cells)
Cell-free enzymatic
PI3Ka 3,766 nM TargetMol[8]

assay

Clinical Efficacy Data

Clinical trials have evaluated Vistusertib in combination with other agents across various

cancers.
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BENGHE

Trial | Cancer Treatment Primary
) Result Source

Type Arms Endpoint

Vistusertib +
VICTORIA/ Anastrozole Progression-Free

_ 67.3% (V+A) vs. JAMA
Endometrial (V+A) vs. Rate at 8 weeks
39.1% (A) Oncology[9]

Cancer Anastrozole (8wk-PFR)

alone (A)

Vistusertib +
VICTORIA/ Anastrozole Median 5.2 months JAMA
Endometrial (V+A) vs. Progression-Free  (V+A)vs. 1.9

) Oncology[9]

Cancer Anastrozole Survival (PFS) months (A)

alone (A)
TAX-TORC/ Vistusertib + RECIST 52% (13/25 Annals of
Ovarian Cancer Paclitaxel Response Rate patients) Oncology[10]

] ) Median
TAX-TORC/ Vistusertib + ] Annals of
] ] Progression-Free 5.8 months
Ovarian Cancer Paclitaxel ) Oncology[10]
Survival (PFS)

TAX-TORC/ i _

Vistusertib + RECIST 35% (8/23 Annals of
Squamous ) .

Paclitaxel Response Rate patients) Oncology[10]
NSCLC
TAX-TORC/ ) ) Median

Vistusertib + ) Annals of
Squamous ] Progression-Free 5.8 months

Paclitaxel ] Oncology[10]
NSCLC Survival (PFS)

Key Experimental Protocols

While specific, detailed protocols from individual studies are not publicly available, this section
outlines the generalized methodologies for key experiments used to characterize Vistusertib.

In Vitro Western Blot for Pathway Inhibition

This protocol is a standard method to assess the phosphorylation status of mTOR pathway
proteins.
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Cell Culture and Treatment: Plate cancer cell lines (e.g., MDAMB468, HeyA8, SKOV3) and
allow them to adhere.[5][11] Treat cells with varying concentrations of Vistusertib or DMSO
(vehicle control) for a specified duration (e.g., 24 hours).[11]

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with
protease and phosphatase inhibitors to preserve protein phosphorylation.

Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay to ensure equal loading.[12]

SDS-PAGE and Transfer: Denature protein lysates and separate them by molecular weight
on a polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF
membrane.[12]

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the
membrane with primary antibodies against p-AKT (S473), p-S6K, p-S6 (S235/236), and total
protein counterparts, as well as a loading control (e.g., B-actin or GAPDH).

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated
secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL)
substrate and an imaging system.
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Generalized Western Blot Workflow
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Caption: A standard workflow for Western blot analysis of mTOR pathway inhibition.

In Vivo Tumor Xenograft Study
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This protocol describes a common approach to evaluate the anti-tumor efficacy of Vistusertib
in a living organism.

e Cell Culture and Implantation: Culture a human cancer cell line (e.g., MCF7, A2780CisR).[5]
[6] Implant a specific number of cells (e.g., 3x10° to 5x10°) subcutaneously or orthotopically
into the flank or relevant tissue of immunocompromised mice (e.g., BALB/c nude or SCID).
[5][13]

e Tumor Growth and Randomization: Monitor mice for tumor formation. Once tumors reach a
palpable size (e.g., 100-200 mm3), randomize the animals into treatment and control groups.

o Drug Administration: Prepare Vistusertib in a suitable vehicle (e.g., CMC-Na suspension).
[14] Administer the drug orally (p.o0.) according to the study's dosing schedule (e.g., daily, or
intermittently).[2] The control group receives the vehicle only.

e Monitoring: Measure tumor volumes with calipers two to three times per week.[13] Monitor
animal body weight and overall health as indicators of toxicity.

« Endpoint and Analysis: At the end of the study (due to tumor size limits or a predefined time
point), euthanize the animals. Excise the tumors, weigh them, and process them for further
analysis (e.g., Western blot for pharmacodynamic markers, immunohistochemistry).[5]

Conclusion

Vistusertib is a highly potent dual mTORC1/2 inhibitor with a well-characterized chemical
structure and mechanism of action. Its ability to block both mTOR complexes provides a more
comprehensive inhibition of the PISBK/AKT/mTOR pathway compared to earlier agents.
Preclinical and clinical data demonstrate its potential as an effective anti-neoplastic agent,
particularly in combination with other targeted therapies. This guide provides a foundational
understanding for researchers and clinicians working on the development and application of
next-generation mTOR pathway inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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